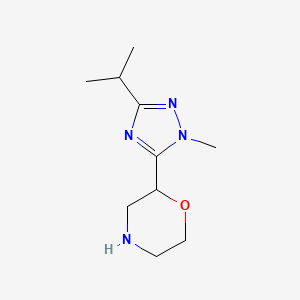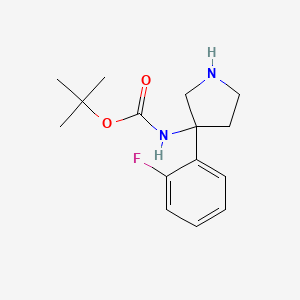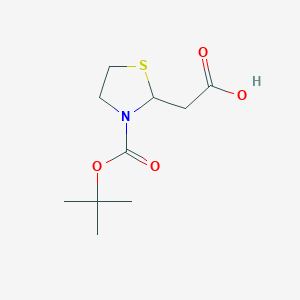
1-(3-(1h-Imidazol-1-yl)propyl)-4-bromo-1h-pyrazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrazol-3-amine is a compound that features both imidazole and pyrazole rings, which are known for their significant roles in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and formaldehyde.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with 1,3-diketones.
Coupling Reaction: The final step involves coupling the imidazole and pyrazole rings through a propyl linker, which can be achieved using various coupling reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity through purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines or alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki, Heck, or Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted imidazole-pyrazole derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines or alcohols.
科学研究应用
1-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antifungal, or antibacterial activities.
Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and other biological interactions.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study biological pathways and mechanisms.
作用机制
The mechanism of action of 1-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with specific receptors to modulate their activity.
DNA Intercalation: Inserting itself between DNA bases, disrupting DNA replication and transcription.
相似化合物的比较
Similar Compounds
1-(3-(1H-Imidazol-1-yl)propyl)-4-chloro-1H-pyrazol-3-amine: Similar structure but with a chlorine atom instead of bromine.
1-(3-(1H-Imidazol-1-yl)propyl)-4-fluoro-1H-pyrazol-3-amine: Similar structure but with a fluorine atom instead of bromine.
1-(3-(1H-Imidazol-1-yl)propyl)-4-iodo-1H-pyrazol-3-amine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
1-(3-(1H-Imidazol-1-yl)propyl)-4-bromo-1H-pyrazol-3-amine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that other halogens may not. The combination of imidazole and pyrazole rings also provides a versatile scaffold for further functionalization and application in various fields.
属性
分子式 |
C9H12BrN5 |
|---|---|
分子量 |
270.13 g/mol |
IUPAC 名称 |
4-bromo-1-(3-imidazol-1-ylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H12BrN5/c10-8-6-15(13-9(8)11)4-1-3-14-5-2-12-7-14/h2,5-7H,1,3-4H2,(H2,11,13) |
InChI 键 |
DFLQTYGIURDFGE-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C=N1)CCCN2C=C(C(=N2)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-Oxabicyclo[2.2.1]heptan-5-amine](/img/structure/B13636530.png)




aminehydrochloride](/img/structure/B13636562.png)


